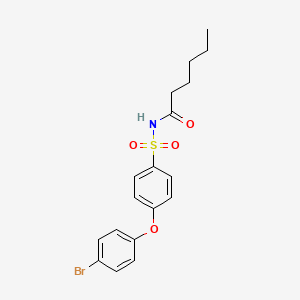

N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide” is a chemical compound with the CAS Number: 2044704-70-1 . It has a molecular weight of 426.33 . The IUPAC name for this compound is N-((4-(4-bromophenoxy)phenyl)sulfonyl)hexanamide . It is a white to off-white solid .

Molecular Structure Analysis

The InChI code for “N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide” is 1S/C18H20BrNO4S/c1-2-3-4-5-18(21)20-25(22,23)17-12-10-16(11-13-17)24-15-8-6-14(19)7-9-15/h6-13H,2-5H2,1H3,(H,20,21) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide” is a white to off-white solid . It has a molecular weight of 426.33 . The compound should be stored at room temperature .Applications De Recherche Scientifique

Synthesis of Novel Compounds

N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide is used in the synthesis of novel compounds, which include N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . These compounds are characterized through various spectroscopic techniques, and their purities are verified by reversed-phase HPLC .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against bacterial and fungal strains . It has potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Antioxidant Activity

N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results of these assays have revealed its promising potential as an antioxidant .

Toxicity Testing

This compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . The results of these toxicity assays are important for understanding its environmental impact .

In Silico Studies

In silico studies have been performed on N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide to predict its potential antimicrobial effect and toxicity . These studies are crucial for predicting its behavior in biological systems .

Drug Design

N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide is used in drug design due to its promising therapeutic potential . It’s used as a scaffold in the design of novel biologically active compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, and P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

N-[4-(4-bromophenoxy)phenyl]sulfonylhexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO4S/c1-2-3-4-5-18(21)20-25(22,23)17-12-10-16(11-13-17)24-15-8-6-14(19)7-9-15/h6-13H,2-5H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDDFIIWYZYORS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)

![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2953783.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)